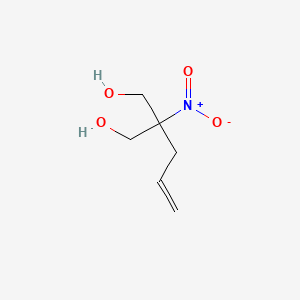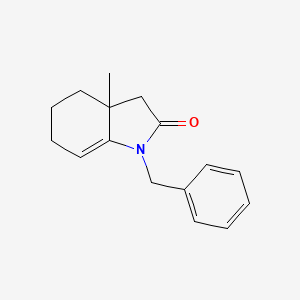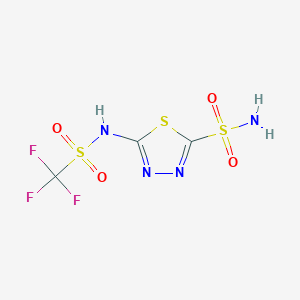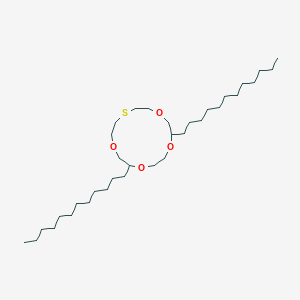
3,8-Didodecyl-1,4,7,10-tetraoxa-13-thiacyclopentadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Didodecyl-1,4,7,10-tetraoxa-13-thiacyclopentadecane is a macrocyclic compound that belongs to the family of crown ethers. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications. This particular compound is characterized by its large ring structure, which includes four oxygen atoms and one sulfur atom, providing unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Didodecyl-1,4,7,10-tetraoxa-13-thiacyclopentadecane typically involves the cyclization of linear precursors under specific conditions. One common method involves the reaction of dodecyl bromide with a suitable diol in the presence of a base to form the intermediate. This intermediate is then cyclized using a sulfur-containing reagent to form the final macrocyclic structure. The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the completion of the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3,8-Didodecyl-1,4,7,10-tetraoxa-13-thiacyclopentadecane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioether.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,8-Didodecyl-1,4,7,10-tetraoxa-13-thiacyclopentadecane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form complexes with biologically relevant cations.
Medicine: Explored for its potential in developing new therapeutic agents, particularly in targeting specific metal ions in the body.
Industry: Utilized in the extraction and separation of metal ions from various industrial processes.
作用機序
The mechanism of action of 3,8-Didodecyl-1,4,7,10-tetraoxa-13-thiacyclopentadecane primarily involves its ability to form stable complexes with metal ions. The oxygen and sulfur atoms in the ring structure provide multiple coordination sites for binding metal ions. This complexation can alter the chemical properties of the metal ions, making them more reactive or stabilizing them in specific oxidation states. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used.
類似化合物との比較
Similar Compounds
1,4,7,10-Tetraoxa-13-thiacyclopentadecane: Similar structure but without the dodecyl substituents.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Contains nitrogen atoms in the ring, providing different coordination properties.
Kryptofix 22DD: Another macrocyclic compound with similar complexation abilities but different structural features.
Uniqueness
3,8-Didodecyl-1,4,7,10-tetraoxa-13-thiacyclopentadecane is unique due to its dodecyl substituents, which enhance its lipophilicity and potentially improve its solubility in organic solvents. This makes it particularly useful in applications where solubility and lipophilicity are important factors.
特性
CAS番号 |
184643-90-1 |
|---|---|
分子式 |
C34H68O4S |
分子量 |
573.0 g/mol |
IUPAC名 |
3,8-didodecyl-1,4,7,10-tetraoxa-13-thiacyclopentadecane |
InChI |
InChI=1S/C34H68O4S/c1-3-5-7-9-11-13-15-17-19-21-23-33-31-35-27-29-39-30-28-36-32-34(38-26-25-37-33)24-22-20-18-16-14-12-10-8-6-4-2/h33-34H,3-32H2,1-2H3 |
InChIキー |
DMLFSJHDTQMJLR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1COCCSCCOCC(OCCO1)CCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Naphtho[2,3-b]furan-4,9-dione, 2-chloro-](/img/structure/B12566592.png)
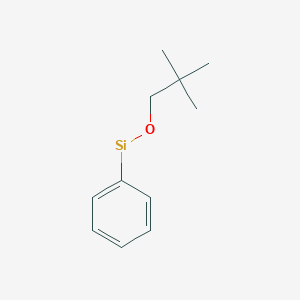
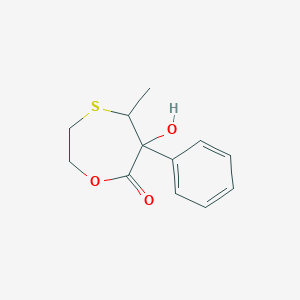
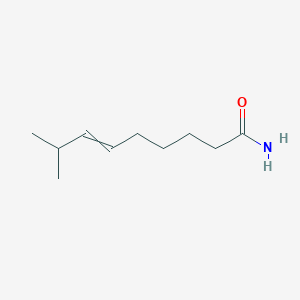
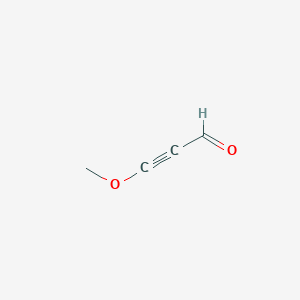
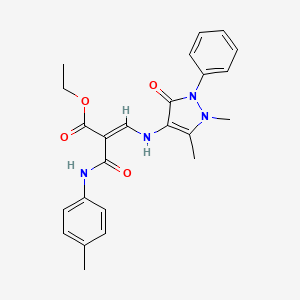
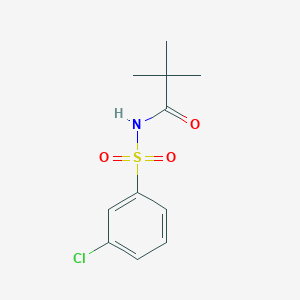
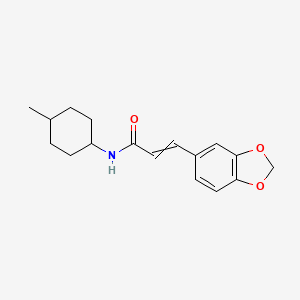
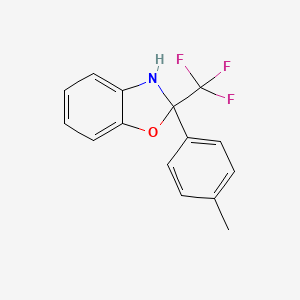
![4-Dodecyl-1-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)](/img/structure/B12566674.png)
